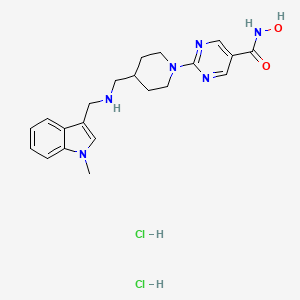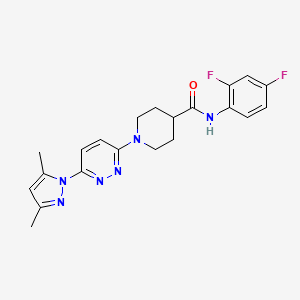
3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide” is a chemical compound. It’s part of the pyrimidinamine class of compounds, which are known for their wide range of pharmacological applications . Pyrimidinamines are reported to exhibit various biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, such as “this compound”, often involves the use of synthetic approaches applied in preparing pharmacologically active decorated diazines . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidinamine core, which is a six-membered heterocyclic aromatic moiety . This core is a central building block for a wide range of pharmacological applications .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
One study explored the synthesis of pyrimidine-azetidinone analogues, focusing on their antioxidant, antimicrobial, and antitubercular activities. These analogues were synthesized via the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to Schiff base intermediates and final azetidinone analogues. These compounds demonstrated significant antimicrobial activity against bacterial and fungal strains and exhibited in vitro antituberculosis activity against Mycobacterium tuberculosis, indicating their potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anti-Inflammatory and Analgesic Agents
Another application is found in the synthesis of novel compounds derived from visnaginone and khellinone, aimed at providing anti-inflammatory and analgesic effects. These compounds, including various heterocyclic structures like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were tested as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities. Some of these synthesized compounds showed high inhibitory activity and selectivity for COX-2, comparable to standard drugs, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Analytical Chemistry Applications
The compound has also been used in analytical chemistry, specifically in the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances. This method allowed for the effective separation and analysis of related chemical compounds, showcasing the utility of 3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide derivatives in the quality control of pharmaceuticals (Ye et al., 2012).
Material Science
In material science, the synthesis of aromatic polymers incorporating 1,3,5-triazine rings demonstrated the compound's applicability in creating new materials with potential uses in various industries. These polymers were synthesized through reactions involving aromatic diacid chlorides, showcasing their solubility and stability properties, which could be advantageous in developing advanced materials (Lin et al., 1990).
Orientations Futures
Pyrimidinamine derivatives, such as “3-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzamide”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a need for the development of new compounds . Therefore, the future direction in this field could involve the design and synthesis of novel pyrimidinamine derivatives with improved biological activity and safety profiles.
Propriétés
IUPAC Name |
3-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-18(2)13-15-7-11(8-16-13)17-12(19)9-4-3-5-10(14)6-9/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEAORDMJGUCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

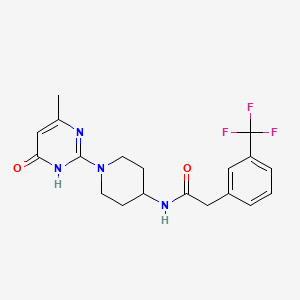
![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)
![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)
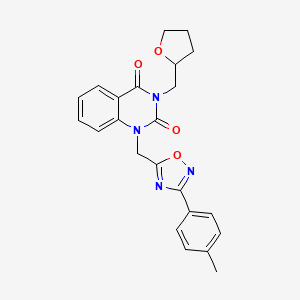
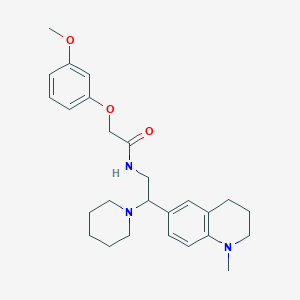
![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)
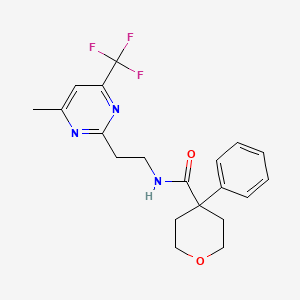

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2689681.png)
![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)

